molecular formula C7H5BrO3 B6317169 5-Bromo-2H-1,3-benzodioxol-4-ol CAS No. 82299-36-3

5-Bromo-2H-1,3-benzodioxol-4-ol

Cat. No.: B6317169
CAS No.: 82299-36-3
M. Wt: 217.02 g/mol
InChI Key: FSDSDUFDWODBBX-UHFFFAOYSA-N
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Description

5-Bromo-2H-1,3-benzodioxol-4-ol is a chemical compound with the molecular formula C₇H₅BrO₃ and a molecular weight of 217.02 g/mol It is a brominated derivative of 1,3-benzodioxole, featuring a bromine atom at the 5-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2H-1,3-benzodioxol-4-ol typically involves the bromination of 1,3-benzodioxole derivatives. One common method is the bromination of 1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2H-1,3-benzodioxol-4-ol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its bromine and hydroxyl functional groups .

Properties

IUPAC Name

5-bromo-1,3-benzodioxol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2,9H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDSDUFDWODBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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